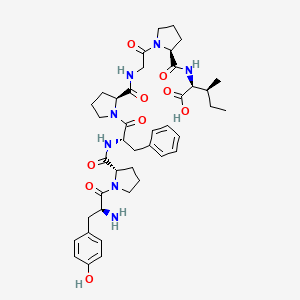

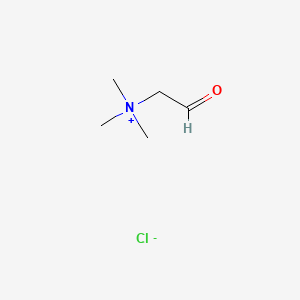

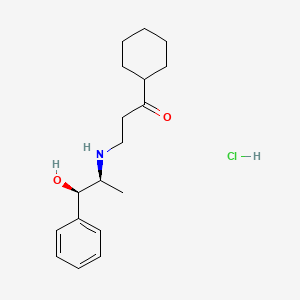

![molecular formula C19H11Cl3INO4S B1666947 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide CAS No. 315195-18-7](/img/structure/B1666947.png)

3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide

Overview

Description

BH3I-2' is a cell-permeable BH3 mimetic which induces apoptosis by specifically preventing BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, thereby blocking the interaction between Bak BH3 and Bcl-x by targeting the Bcl-x binding pocket.

Scientific Research Applications

Antidiabetic Agent Research

A study on a series of benzamide derivatives, including 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, revealed their potential as antidiabetic agents. The derivatives were synthesized and tested for in vitro antidiabetic activity against α-glucosidase. This research demonstrates the compound's potential in diabetes management (Thakral, Narang, Kumar, & Singh, 2020).

Anticancer Potential

Another study focused on the optimization of benzamide derivatives, including this compound, for developing potential anticancer agents. The derivatives were synthesized and tested against various human cancer cell lines, showing significant cytotoxicity and indicating their potential as anticancer drugs (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).

Antimicrobial Research

Research on sulfonamide compounds containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, related to the compound , demonstrated antimicrobial activity against a range of bacteria, fungi, and mycobacteria. This suggests potential applications in developing new antimicrobial agents (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Application in Neuroscience

A study found that a compound similar to this compound had effects on the inner mitochondrial membrane, inducing cytochrome c release in a manner that could have implications for understanding cell death in leukemia and potentially other neurological conditions (Feng, Liu, Patwari, Agrawal, Newland, & Jia, 2003).

5-HT-3 Receptor Binding Research

In another study, derivatives of benzamide, including compounds similar to the one , were evaluated for their binding affinity to the 5-HT-3 receptor, which is significant in developing treatments for various psychiatric and gastrointestinal disorders (Hewlett, Schmidt, Mason, Trivedi, Ebert, & de Paulis, 1998).

Mechanism of Action

Target of Action

BH3I-2’ primarily targets the Bcl-2 family of proteins , specifically the BH3 domain . The Bcl-2 family proteins play a crucial role in regulating apoptosis, a process of programmed cell death . BH3I-2’ inhibits the binding of the Bak BH3 peptide to Bcl-xL, a protein in the Bcl-2 family .

Mode of Action

BH3I-2’ inhibits the heterodimerization between Bcl-2 family members, which is mediated by the BH3 domain . This inhibition blocks the anti-apoptotic activities of Bcl-2 family members, thereby inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by BH3I-2’ is the apoptotic signaling pathway . Most apoptotic signaling pathways converge on the mitochondrion, which releases cytochrome c, leading to the activation of the caspase-9/caspase-3 cascade . By inhibiting the anti-apoptotic activities of Bcl-2 family members, BH3I-2’ disrupts this pathway and triggers apoptosis .

Result of Action

The primary result of BH3I-2’ action is the induction of apoptosis . By inhibiting the anti-apoptotic activities of Bcl-2 family members, BH3I-2’ triggers the apoptotic signaling pathway, leading to programmed cell death . This makes BH3I-2’ a potential therapeutic agent for conditions where apoptosis is inhibited, such as in certain types of cancer .

properties

IUPAC Name |

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTQWEPDCQCNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364636 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315195-18-7 | |

| Record name | BH3I-2′ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is BH3I-2' and what is its mechanism of action?

A1: BH3I-2', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].

Q2: What types of cancer cells have shown sensitivity to BH3I-2' in preclinical studies?

A2: BH3I-2' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:

- Pancreatic cancer cells [, ]

- Colorectal cancer cells []

- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []

- Leukemic cells [, , ]

- Malignant glioma cells [, , ]

- Breast cancer cells []

Q3: How does BH3I-2' impact mitochondrial function?

A3: BH3I-2' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, BH3I-2' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].

Q4: Does BH3I-2' induce the same effects on mitochondria as other Bcl-2 inhibitors?

A4: Not necessarily. While BH3I-2' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, BH3I-2' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].

Q5: Does Bcl-2 overexpression influence the sensitivity of cells to BH3I-2'?

A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to BH3I-2'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.

Q6: How does BH3I-2' interact with other anti-cancer agents?

A6: BH3I-2' has shown synergistic effects with other anti-cancer agents, such as:

- TRAIL: In leukemic cells, BH3I-2' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].

- Chemotherapy: In thyroid carcinoma cells, BH3I-2' enhances the cytotoxic effects of doxorubicin and bortezomib [].

- Temozolomide: In malignant glioma cells, BH3I-2' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].

Q7: Are there any known resistance mechanisms to BH3I-2'?

A7: While not extensively studied for BH3I-2' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.